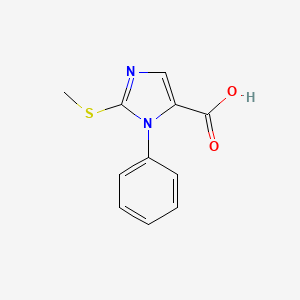

2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-3-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-16-11-12-7-9(10(14)15)13(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRLRKPYIWJTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-1H-imidazole-5-carboxylic acid with methylthiolating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid, highlighting substituent variations and their implications:

Substituent Effects on Reactivity and Stability

- Methylsulfanyl (SCH₃) vs. Thiol (SH)/Thione (S): The methylsulfanyl group in the target compound is less acidic (pKa ~10–12) compared to thiol/thione derivatives (pKa ~3–4) . This reduces nucleophilic susceptibility, enhancing stability under physiological conditions. highlights that 2-(methylsulfanyl)-1H-benzimidazole exhibits lower reactivity in SN2 substitutions compared to dihydroquinazoline analogs, likely due to aromatic stabilization .

- Phenyl vs. Methoxyphenyl at Position 1: The phenyl group in the target compound contributes to π-π stacking interactions in biological systems, whereas methoxyphenyl derivatives (e.g., 1-(2-methoxyphenyl)- analogs) offer improved solubility due to the electron-donating methoxy group .

Physicochemical Properties

- LogP and Solubility: The methylsulfanyl group increases lipophilicity (predicted LogP ~2.5) compared to polar derivatives like 2-thioxo analogs (LogP ~1.5). Esterification (e.g., methyl ester in ) further enhances lipophilicity, impacting membrane permeability.

- Thermal Stability: High melting points (e.g., 280–286°C in ) are common in carboxylic acid derivatives due to strong intermolecular hydrogen bonding, whereas ester or amide derivatives exhibit lower melting points.

Biological Activity

2-(Methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole family, characterized by its unique structure that includes a methylsulfanyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H10N2O2S, with a molecular weight of approximately 234.27 g/mol. The imidazole ring structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug discovery and development.

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives, including this compound. It has been evaluated for its ability to inhibit HIV-1 integrase (IN), which is crucial for viral replication. In particular, compounds with similar structural features have shown varying degrees of inhibition against HIV-1 IN, suggesting that modifications in the imidazole structure can significantly impact antiviral efficacy .

Anticancer Properties

The compound's biological activity extends to anticancer research, where imidazole derivatives have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds with imidazole scaffolds can induce apoptosis in breast cancer cells (MDA-MB-231) and exhibit significant cytotoxicity at specific concentrations. The mechanism often involves disrupting microtubule assembly and enhancing caspase activity, which are critical pathways in cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of imidazole derivatives. The presence of specific functional groups, such as methylsulfanyl and carboxylic acid moieties, influences binding affinity and biological interactions. For example, variations in substituents on the phenyl ring can alter the compound's reactivity and selectivity towards biological targets .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 2-Methyl-4-phenyl-1H-imidazole | 0.64 | Lacks carboxylic acid functionality |

| 5-(3-Bromophenyl)-1H-imidazole | 0.62 | Contains bromine substituent, affecting reactivity |

| 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | 0.62 | Contains benzoic acid functionality |

| 6-Methyl-2-(4-methylphenyl)imidazol[1,2-a]pyridine | 0.65 | Pyridine ring adds different electronic properties |

This table highlights how variations in substituents influence chemical behavior and potential applications within biological systems.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- HIV Integrase Inhibition : A study demonstrated that specific imidazole derivatives could effectively inhibit HIV integrase by binding to critical residues within the enzyme's active site. This work suggests that further optimization of these compounds could lead to promising antiviral agents .

- Anticancer Activity : Research on imidazole derivatives has shown significant antitumor activity against various cancer cell lines. For example, certain compounds induced apoptosis through caspase activation and disrupted cell cycle progression in breast cancer models .

Q & A

Q. How are discrepancies in biological activity data resolved across studies?

- Methodological Answer : Meta-analysis of IC₅₀ values (e.g., COX-2 inhibition) identifies outliers due to assay variability (cell-free vs. cell-based). Dose-response curves (3-parameter Hill equation) normalize data. Orthogonal assays (SPR, fluorescence polarization) confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.